molecular formula C7H9NO2 B108619 3,4-Dimethoxypyridine CAS No. 109613-93-6

3,4-Dimethoxypyridine

Cat. No.: B108619
CAS No.: 109613-93-6
M. Wt: 139.15 g/mol
InChI Key: OSSPPRKJEQZZQH-UHFFFAOYSA-N
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Description

3,4-Dimethoxypyridine: is an organic compound with the chemical formula C7H9NO2 . It is a colorless to pale yellow liquid with a distinctive fragrance. This compound is soluble in most organic solvents, such as ethanol, chloroform, and dimethyl sulfoxide . It is used in various chemical reactions and has applications in scientific research and industry.

Safety and Hazards

While specific safety and hazards information for 3,4-Dimethoxypyridine is not available, related compounds such as this compound are harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxypyridine can be synthesized using maltol as a starting material. The preparation involves several steps, including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . The synthesis route is as follows:

    Methylation Reaction: Maltol is added to an aqueous solution of sodium hydroxide and cooled to 0-2°C. Dimethyl phosphate is slowly added, and the mixture is stirred for 3-6 hours.

    Ammonification: The resulting product is treated with ammonia.

    Chlorination: The product is chlorinated to form 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

    Oxidation: The chlorinated product undergoes oxidation.

    Methoxy Substitution: Methoxy groups are introduced into the molecule.

    Hydroxymethylation: Hydroxymethyl groups are added.

    Secondary Chlorination: The final product, this compound, is obtained after a second chlorination step.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of maltol as a starting material helps reduce costs and improve yield, which can reach above 75% .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.

    Carbonylation Reactions: It can react with carbonyl compounds to form new products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and alkylating agents. Conditions typically involve the use of solvents like ethanol or chloroform.

    Carbonylation Reactions: Reagents such as carbon monoxide and catalysts like palladium are used under controlled temperature and pressure conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Carbonylation Reactions: Products include carbonylated pyridine compounds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to participate in various organic reactions and serve as a precursor for pharmaceutical compounds highlights its versatility and importance in scientific research and industry.

Properties

IUPAC Name

3,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPPRKJEQZZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356199
Record name 3,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109613-93-6
Record name 3,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the typical synthesis route of pantoprazole sodium involving 3,4-dimethoxypyridine?

A1: The synthesis generally involves a multi-step process:

  1. Chlorination: this compound is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [, , ]
  2. Condensation: This hydrochloride then reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole. [, , ]
  3. Oxidation and Salt Formation: The resulting product undergoes oxidation and subsequent salt formation with sodium hydroxide to yield pantoprazole sodium. [, , ]

Q2: Have there been attempts to improve the synthesis of pantoprazole sodium using this compound?

A: Yes, researchers have explored different approaches to optimize the synthesis process. One study reported using phase transfer catalysis during the condensation reaction to improve the overall yield of pantoprazole sodium. [] Another study highlighted process improvements to enhance the yields of the condensation, oxidation, and salt-forming steps. []

Q3: Beyond pantoprazole, are there other applications of this compound in synthesis?

A: Interestingly, this compound played a crucial role in the first successful synthesis of caerulomycin C. [] Caerulomycin C is a naturally occurring antibiotic with a complex structure. The synthetic route involved utilizing this compound as a starting point and employing several reactions like metalation, transmetalation, and aromatic cross-coupling. []

Q4: What analytical techniques are crucial in studying this compound and its derivatives?

A: Various analytical techniques are essential for characterizing and quantifying this compound-derived compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of synthesized molecules. [] Mass spectrometry (MS) is another valuable technique for identifying and characterizing the compounds. [, ] Chromatographic methods, especially high-performance liquid chromatography (HPLC), are vital for analyzing and quantifying these compounds, particularly during the synthesis process and quality control. []

Q5: Are there known impurities associated with pantoprazole sodium synthesis starting from this compound?

A: Yes, research indicates that impurities like the pantoprazole sodium oxynitride can arise during the synthesis process. [] This specific impurity is generated during the oxidation step when hydrogen peroxide and copper hydroxyphosphate are used. [] The presence of such impurities necessitates careful control over reaction conditions and highlights the importance of robust analytical methods for quality control during drug manufacturing.

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